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dTDP-L-glucose

Cat. No.: B1239802
M. Wt: 564.3 g/mol
InChI Key: YSYKRGRSMLTJNL-UDMICHEOSA-N
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Description

Contextualization within Nucleotide Sugar Metabolism and Glycosylation Pathways

Nucleotide sugars are the activated forms of monosaccharides used by enzymes called glycosyltransferases to build complex carbohydrate structures. acs.orgresearchgate.net The biosynthesis of these activated donors is a fundamental aspect of cellular metabolism. dTDP-L-glucose is a product of nucleotide sugar metabolism, a series of enzymatic reactions that convert central metabolites into these essential building blocks.

The journey to this compound begins with D-glucose-1-phosphate, a common intermediate in carbohydrate metabolism. researchgate.net The biosynthesis of dTDP-L-rhamnose, a more extensively studied L-sugar, provides a clear example of the pathway where dTDP-D-glucose is a key intermediate. This pathway involves a conserved set of four enzymes: RmlA, RmlB, RmlC, and RmlD. frontiersin.orgnih.gov The initial step, catalyzed by glucose-1-phosphate thymidylyltransferase (RmlA), is the formation of dTDP-D-glucose from D-glucose-1-phosphate and deoxythymidine triphosphate (dTTP). frontiersin.orgembopress.org This reaction is a critical entry point for the synthesis of various deoxy and L-sugars.

From dTDP-D-glucose, the pathway to L-sugars diverges. For instance, the biosynthesis of dTDP-L-rhamnose proceeds through the action of dTDP-D-glucose 4,6-dehydratase (RmlB), which converts dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose. frontiersin.orgnih.gov Subsequent enzymatic steps then lead to the formation of the L-epimer. While a direct biosynthetic pathway to this compound from a common precursor is less commonly detailed, the established pathways for other L-sugars highlight the central role of dTDP-activated glucose intermediates in generating the diversity of bacterial glycans.

Biological Significance and Distribution of L-glucose-Containing Glycoconjugates in Prokaryotes

The presence of L-sugars in the glycoconjugates of prokaryotes is a key feature that distinguishes them from eukaryotes. nih.govacs.org These L-sugar-containing structures, which include lipopolysaccharides (LPS), capsular polysaccharides (CPS), and glycoproteins, are often located on the cell surface and play critical roles in the interaction of bacteria with their environment. mdpi.comfrontiersin.org

The incorporation of L-sugars, including L-glucose derivatives, into these surface structures can have profound biological consequences. These glycoconjugates are often immunogenic, meaning they can be recognized by the host immune system. mdpi.com This recognition can be a double-edged sword for bacteria; while it can trigger an immune response, variations in these sugar structures can also help pathogenic bacteria to evade the host's immune defenses. frontiersin.org

Furthermore, the structural integrity of the bacterial cell wall can depend on the presence of these unique sugars. For example, L-rhamnose, which is derived from a dTDP-activated precursor, is a vital component of the cell wall of many mycobacteria, including the pathogen Mycobacterium tuberculosis. biomedres.usembopress.org The enzymes in the biosynthetic pathway for these L-sugars are often essential for bacterial viability and are considered attractive targets for the development of new antibiotics. biomedres.usnih.gov While specific examples of L-glucose-containing glycoconjugates are less documented than those containing L-rhamnose, the general principles of L-sugar biology in prokaryotes suggest a similar importance for L-glucose in the contexts of structural integrity and host-pathogen interactions. Some anaerobic bacteria have demonstrated the ability to metabolize L-sugars, indicating the presence of specific enzymatic machinery to handle these rare enantiomers. researchgate.net

Overview of this compound as a Key Precursor for Glycosyl Donors (e.g., dTDP-L-rhamnose)

This compound, and more broadly, dTDP-activated sugars, are central to the synthesis of a wide array of other sugar donors. The biosynthetic pathway of dTDP-L-rhamnose serves as a prime example of this precursor-product relationship. The synthesis of dTDP-L-rhamnose from glucose-1-phosphate and dTTP proceeds through the intermediate dTDP-D-glucose. researchgate.netfrontiersin.org

The enzymatic cascade for dTDP-L-rhamnose biosynthesis is well-characterized and involves four key enzymes:

Glucose-1-phosphate thymidylyltransferase (RmlA): Catalyzes the formation of dTDP-D-glucose. frontiersin.orgembopress.org

dTDP-D-glucose 4,6-dehydratase (RmlB): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. frontiersin.orgnih.gov

dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC): Performs a double epimerization to yield dTDP-4-keto-L-rhamnose. frontiersin.orgnih.gov

dTDP-4-keto-L-rhamnose reductase (RmlD): Reduces the keto group to produce the final product, dTDP-L-rhamnose. frontiersin.orgnih.gov

This pathway highlights how a common precursor, dTDP-D-glucose, can be channeled into the synthesis of different deoxy and L-sugars. The enzymes involved in these pathways, particularly the epimerases and reductases, are responsible for generating the stereochemical diversity observed in bacterial glycans. The regulation of these pathways is also critical, with feedback inhibition by the final product, such as dTDP-L-rhamnose, on the initial enzyme, RmlA, controlling the flux of metabolites. embopress.orgnih.gov This tight regulation ensures that the cell produces the necessary amounts of these specialized sugar donors for the assembly of its complex cell surface structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26N2O16P2 B1239802 dTDP-L-glucose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H26N2O16P2

Molecular Weight

564.3 g/mol

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C16H26N2O16P2/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25)/t7-,8-,9+,10+,11-,12+,13-,15?/m0/s1

InChI Key

YSYKRGRSMLTJNL-UDMICHEOSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

Biosynthesis of Dtdp L Glucose: Enzymatic Pathways and Genetic Determinants

Initial Steps: Activation of Glucose Precursors to dTDP-D-glucose (RmlA / Glucose-1-phosphate thymidylyltransferase activity)

The biosynthesis of dTDP-L-rhamnose is initiated by the enzyme glucose-1-phosphate thymidylyltransferase, also known as RmlA. nih.govembopress.org This enzyme catalyzes the condensation of deoxythymidine triphosphate (dTTP) and α-D-glucose-1-phosphate (G-1-P) to produce dTDP-D-glucose and pyrophosphate. proteopedia.orgnih.gov This reaction is essentially the transfer of a deoxythymidine monophosphate (dTMP) group to G-1-P. nih.gov

RmlA functions as a homotetramer, with each monomer comprising three distinct functional subdomains: a core subdomain that binds the nucleotide, a sugar-binding subdomain, and a dimerization subdomain. nih.govembopress.orgpdbj.org The sugar-binding and dimerization domains are characteristic of RmlA-like enzymes. embopress.orgpdbj.org The active site is formed at the interface of the core and sugar-binding domains. proteopedia.org The enzymatic mechanism involves the precise positioning of the nucleophile (G-1-P) and activation of the electrophile (dTTP). embopress.orgpdbj.org

The activity of RmlA is subject to allosteric regulation by the final product of the pathway, dTDP-L-rhamnose, which acts as a feedback inhibitor. nih.govembopress.orgrcsb.org This regulatory mechanism allows the bacterium to control the production of L-rhamnose based on its cellular needs. nih.govrcsb.org The structure of RmlA from Pseudomonas aeruginosa has been determined, providing a detailed understanding of its catalytic mechanism and regulation, which can aid in the design of novel antibacterial drugs. nih.govembopress.orgrcsb.org

Central Enzymatic Cascade for L-glucose Derivation from dTDP-D-glucose

Following the initial activation of glucose, a series of enzymatic reactions transforms dTDP-D-glucose into various L-configured sugar precursors. This cascade is central to the biosynthesis of L-rhamnose and other related deoxy sugars.

dTDP-D-glucose 4,6-Dehydratase (RmlB / Gmd) Activity and Reaction Mechanism

The second step in the dTDP-L-rhamnose biosynthetic pathway is catalyzed by dTDP-D-glucose 4,6-dehydratase, commonly known as RmlB. nih.govresearchgate.net This enzyme facilitates the irreversible dehydration of dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose. researchgate.netnih.govnih.gov RmlB belongs to the family of lyases, specifically hydro-lyases that cleave carbon-oxygen bonds. wikipedia.org

Structurally, RmlB is a dimeric protein that utilizes a tightly bound NAD+ coenzyme for its catalytic activity. wikipedia.org Each monomer of RmlB is composed of two domains: a larger N-terminal NAD(P)-binding domain with a characteristic Rossmann fold and a smaller C-terminal domain that binds the sugar nucleotide substrate. proteopedia.orgfrontiersin.org The catalytic mechanism involves a three-step process: an initial oxidation of the substrate by NAD+, followed by a dehydration step, and finally, a reduction of the intermediate to yield the final product. researchgate.netuniprot.org The active site contains a highly conserved tyrosine residue that functions as the active site base, along with an aspartic and glutamic acid pair that facilitates the dehydration. nih.gov

The enzyme from Salmonella enterica serovar Typhimurium has been extensively studied, including its purification, crystallization, and structural elucidation, which has provided significant insights into its mechanism. nih.govnih.gov The mechanistic action of RmlB is closely related to that of GDP-mannose 4,6-dehydratase (GMD). researchgate.netoup.com

Subsequent Epimerization and Reduction Steps Leading to L-configured Sugars (e.g., dTDP-4-keto-6-deoxy-glucose to dTDP-L-rhamnose via RmlC and RmlD)

Following the formation of dTDP-4-keto-6-deoxy-D-glucose by RmlB, the pathway continues with two more key enzymes, RmlC and RmlD, which are responsible for the epimerization and reduction reactions that ultimately lead to the synthesis of dTDP-L-rhamnose. nih.govnih.gov

RmlC, a dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase, catalyzes an unusual double epimerization reaction. nih.govoup.com It converts dTDP-4-keto-6-deoxy-D-glucose into dTDP-4-keto-L-rhamnose. researchgate.net This enzymatic step is crucial for establishing the L-configuration of the final sugar product.

The final step in the pathway is catalyzed by RmlD, a dTDP-4-dehydrorhamnose reductase (also known as dTDP-6-deoxy-L-lyxo-4-hexulose reductase). nih.govnih.govwellcomeopenresearch.org This enzyme reduces the keto group at the C4 position of dTDP-4-keto-L-rhamnose to a hydroxyl group, yielding the final product, dTDP-L-rhamnose. nih.govwellcomeopenresearch.org This reduction reaction is dependent on the cofactor NADPH. wellcomeopenresearch.org The RmlD enzyme from Trichomonas vaginalis has been structurally analyzed, highlighting its potential as a drug target due to the absence of a mammalian homologue. wellcomeopenresearch.org

Genetic Organization of dTDP-L-glucose Biosynthetic Operons (e.g., rmlABCD gene clusters)

In many bacteria, the genes encoding the four enzymes of the dTDP-L-rhamnose biosynthetic pathway (RmlA, RmlB, RmlC, and RmlD) are organized into a single gene cluster, often referred to as the rmlABCD operon. oup.com This clustering allows for the coordinated expression of the genes, ensuring the efficient production of dTDP-L-rhamnose. The presence of these genes in a single locus has been observed in various bacterial species, including Salmonella enterica, Shigella flexneri, and Lactococcus lactis. oup.com

However, the organization of the rml genes can vary among different microorganisms. frontiersin.org For instance, in Vibrio cholerae, the rml genes are part of the O antigen gene cluster and are found in the order rmlBADC. nih.gov Studies in V. cholerae have shown a gradient of variation within the rml gene set, suggesting that recombination events have occurred, leading to diversity in the O antigen. nih.gov In some other species, the rmlABCD genes are not clustered together but are located at different positions on the genome. frontiersin.org For example, in Saccharothrix syringae, the genes are found in three separate regions in the order rmlC, rmlDB, and rmlA. frontiersin.org

The genetic organization can also differ within the same genus. For instance, in Lactobacillus rhamnosus GG, the rmlB and rmlC genes are located within the exopolysaccharide (EPS) gene cluster, while the rmlA and rmlD genes are found elsewhere in the genome. nih.gov This contrasts with Lactobacillus rhamnosus ATCC 9595, where a complete rmlACBD operon is present. nih.gov These variations in gene organization highlight the genetic plasticity of bacteria and their ability to adapt their biosynthetic pathways.

Comparative Analysis of this compound Biosynthetic Pathways Across Diverse Microorganisms

The biosynthetic pathway for dTDP-L-rhamnose is highly conserved across a wide range of bacteria, including both Gram-positive and Gram-negative species. nih.gov This conservation underscores the fundamental importance of L-rhamnose in bacterial cell wall structures. While the core enzymatic steps catalyzed by RmlA, RmlB, RmlC, and RmlD are generally consistent, variations in the genetic organization and the specific properties of the enzymes exist among different microorganisms.

For example, a comparative analysis of the rmlABCD gene clusters reveals differences in their genomic location and arrangement. In many bacteria, these genes form a contiguous operon, facilitating their co-regulation. oup.com However, in some species like Saccharothrix syringae, the genes are scattered across the genome. frontiersin.org Furthermore, studies on Vibrio cholerae have demonstrated significant genetic variation within the rml genes, which contributes to the diversity of O-antigens, the major surface antigens of these bacteria. nih.gov

EnzymeGeneFunction
Glucose-1-phosphate thymidylyltransferaseRmlACatalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP. nih.govfrontiersin.org
dTDP-D-glucose 4,6-dehydrataseRmlBCatalyzes the dehydration of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. researchgate.netfrontiersin.org
dTDP-4-keto-6-deoxy-glucose 3,5-epimeraseRmlCCatalyzes the double epimerization of dTDP-4-keto-6-deoxy-glucose to dTDP-4-keto-rhamnose. nih.govfrontiersin.org
dTDP-4-keto-rhamnose reductaseRmlDCatalyzes the reduction of dTDP-4-keto-rhamnose to dTDP-L-rhamnose. wellcomeopenresearch.orgfrontiersin.org

Enzymology and Structural Biology of Dtdp L Glucose Interacting Proteins

Enzymatic Specificity and Catalytic Mechanisms

The enzymes involved in the dTDP-L-rhamnose biosynthetic pathway exhibit remarkable specificity for their substrates and employ sophisticated catalytic mechanisms to achieve the necessary chemical transformations.

The reaction is initiated by the oxidation of the C4'-hydroxyl group of the glucose moiety, a process that involves the transfer of a hydride from C4' to the enzyme-bound NAD+ cofactor, resulting in the formation of a 4-keto intermediate and NADH. researchgate.netacs.org Quantum mechanics/molecular mechanics (QM/MM) simulations suggest this oxidation step proceeds through a concerted asynchronous mechanism, where the hydride transfer follows the proton transfer. rsc.org A conserved tyrosine residue is proposed to act as the catalytic base in this step.

Following oxidation, a dehydration event occurs, involving the elimination of a water molecule from C5' and C6' of the sugar. nih.gov This step is thought to proceed in a stepwise manner, involving an enolate intermediate and the participation of two highly conserved acidic residues, an aspartate and a glutamate. rsc.org

Finally, the reaction is completed by a reduction step where the newly formed NADH transfers a hydride back to the C6' position of the intermediate. rsc.orgnih.gov A tyrosine residue is suggested to donate a proton to the C4-keto group, leading to the formation of the final product, dTDP-4-keto-6-deoxy-D-glucose. rsc.org The NAD+ cofactor is regenerated during this process. researchgate.netbiorxiv.orgnih.gov

The kinetic properties of the enzymes in the dTDP-L-rhamnose pathway have been characterized in various organisms, providing insights into their efficiency and substrate preferences.

RmlA (Glucose-1-phosphate thymidylyltransferase): This enzyme catalyzes the first step in the pathway, the synthesis of dTDP-D-glucose from glucose-1-phosphate and dTTP. frontiersin.orgnih.gov Kinetic analyses of RmlA from different bacterial species have revealed variations in optimal conditions and substrate affinities. For instance, RmlA from Saccharothrix syringae (Ss-RmlA) displays maximal activity at 37°C and pH 9.0, with a requirement for Mg2+. frontiersin.orgresearchgate.net In contrast, RmlA from Sulfolobus tokodaii shows optimal activity at a much higher temperature of 95°C and a pH of 8.5. frontiersin.org

The Michaelis-Menten constants (Km) and catalytic turnover numbers (kcat) provide a measure of enzyme performance. For Ss-RmlA, the Km values for dTTP and glucose-1-phosphate are 49.56 µM and 117.30 µM, respectively, with corresponding kcat values of 5.39 s-1 and 3.46 s-1. researchgate.net Mycobacterium tuberculosis RmlA exhibits Km values of 10.6 µM for dTTP and 32.7 µM for glucose-1-phosphate. nih.gov

RmlB (dTDP-D-glucose 4,6-dehydratase): This enzyme catalyzes the subsequent dehydration reaction. Ss-RmlB from Saccharothrix syringae has an optimal temperature of 50°C and an optimal pH of 7.5. frontiersin.org The Km value for its substrate, dTDP-glucose, is 98.60 µM, and the kcat is 11.2 s-1. frontiersin.orgresearchgate.net

Kinetic Parameters of RmlA and RmlB from Different Organisms
EnzymeOrganismSubstrateKm (µM)kcat (s-1)Optimal pHOptimal Temp (°C)
RmlASaccharothrix syringaedTTP49.565.399.037
Glucose-1-Phosphate117.303.46
RmlAMycobacterium tuberculosisdTTP10.6N/AN/AN/A
Glucose-1-Phosphate32.7N/A
RmlBSaccharothrix syringaedTDP-glucose98.6011.27.550

The specificity of the enzymes in the dTDP-L-glucose pathway is determined by precise molecular interactions within their active sites.

In RmlA, the binding of substrates dTTP and glucose-1-phosphate is highly conserved. rcsb.org The enzyme from Pseudomonas aeruginosa features a surface cavity where these substrates bind. rcsb.org The recognition of the substrates involves specific residues that position the nucleophile (glucose-1-phosphate) and activate the electrophile (dTTP) for the reaction. embopress.org

For RmlB, the active site is a deep cavity formed at the interface of its two domains. researchgate.net The larger N-terminal domain binds the NAD+ cofactor, while the smaller C-terminal domain accommodates the dTDP-D-glucose substrate. researchgate.netresearchgate.net In Saccharothrix syringae RmlB, specific motifs are responsible for the recognition and binding of both NAD+ and dTDP-glucose. frontiersin.org Similarly, in CDP-d-glucose 4,6-dehydratase from Salmonella typhi, a structurally related enzyme, the C-terminal domain houses the binding pocket for the CDP portion of the substrate, with key residues like Ser134, Tyr159, Asn197, and Arg208 anchoring the sugar group. wisc.edu The substrate is thought to move within the active site during the catalytic cycle, a movement driven by the elimination of water. researchgate.net Interestingly, UDP-D-glucose 4,6-dehydratase from Trichomonas vaginalis shows a preference for UDP-D-glucose over dTDP-D-glucose, which is attributed to the differential recognition of the ribose versus the deoxyribose of the nucleotide. mdpi.com

Kinetic Characterization of this compound Biosynthetic Enzymes (e.g., RmlA, RmlB) [2, 17, 28, 29]

Structural Insights into this compound Biosynthetic and Transferring Enzymes

High-resolution structural studies have provided detailed pictures of the enzymes involved in this compound metabolism, revealing the architectural basis for their function.

X-ray crystallography has been instrumental in determining the three-dimensional structures of several enzymes in the dTDP-L-rhamnose pathway.

The crystal structure of RmlA from Pseudomonas aeruginosa has been solved to a resolution of 1.66 Å. nih.govembopress.orgresearchgate.net These studies revealed a homotetrameric structure, with each monomer comprising three functional subdomains. embopress.org The structures of RmlA in complex with various substrates and products have elucidated the enzyme's catalytic mechanism. rcsb.orgembopress.org Similarly, the structure of RmlA from Mycobacterium tuberculosis has been determined in complex with dTTP and dTDP-glucose, revealing the location of an essential magnesium ion. nih.gov

The structure of RmlB from Salmonella enterica serovar Typhimurium has been determined to 2.47 Å resolution, showing the enzyme as a homodimer with bound NAD+. researchgate.net The structure of RmlB from Streptococcus suis has been solved at an even higher resolution of 1.5 Å in a complex with its coenzyme and a substrate analog, providing a detailed view of the active site. acs.orgresearchgate.net The crystal structure of RmlB from Bacillus anthracis has also been determined, completing the structural characterization of all four enzymes of the dTDP-L-rhamnose pathway from a single Gram-positive bacterium. nih.govosti.gov

X-ray Crystallography Data for RmlA and RmlB
EnzymeOrganismResolution (Å)PDB CodeQuaternary Structure
RmlAPseudomonas aeruginosa1.66N/AHomotetramer
RmlAMycobacterium tuberculosis1.60 (with dTTP)N/AN/A
1.85 (with dTDP-glucose)
RmlBSalmonella enterica serovar Typhimurium2.47N/AHomodimer
RmlBStreptococcus suis1.5N/AN/A
RmlBBacillus anthracisN/A6bi4N/A

The active sites of this compound biosynthetic enzymes are characterized by a conserved architecture and key amino acid residues that are crucial for catalysis and cofactor binding.

RmlB enzymes belong to the short-chain dehydrogenase/reductase (SDR) superfamily, which is reflected in their active site features. researchgate.netfrontiersin.org The N-terminal domain of RmlB contains a classic Rossmann fold, which is responsible for binding the NAD+ cofactor. researchgate.netwisc.edu This binding involves hydrogen bonds and hydrophobic interactions with specific residues. For example, in one RmlB structure, the adenine (B156593) portion of NAD+ is bound in a hydrophobic crevice, while other residues form hydrogen bonds with the ribose sugar. researchgate.net The nicotinamide (B372718) ring of the cofactor is positioned to accept a hydride from the substrate. wisc.edu

A highly conserved Tyr-xxx-Lys catalytic couple is a hallmark of the SDR family and is present in the active site of RmlB. researchgate.net The tyrosine residue is thought to function as the general base in the initial oxidation step. wisc.edu The structure of RmlB from Streptococcus suis complexed with a substrate analog revealed that the dihydropyridine (B1217469) ring of the reduced cofactor (NADH) adopts a boat conformation, which is stabilized by an internal hydrogen bond. acs.orgresearchgate.net This conformation is believed to fine-tune the redox potential of NADH. acs.org The active site also contains conserved aspartic and glutamic acid residues that are essential for the dehydration step of the reaction. rsc.orgresearchgate.net

Oligomerization States and Conformational Changes in Enzyme Function

The catalytic function of enzymes that bind and process dTDP-D-glucose is intricately linked to their three-dimensional structure, including their assembly into multimeric complexes and the dynamic conformational changes that occur upon ligand binding. These structural features are critical for creating a precise active site environment, ensuring substrate specificity, and facilitating the complex chemical transformations involved in the dTDP-L-rhamnose biosynthetic pathway.

The enzymes in this pathway exhibit a range of oligomerization states. Glucose-1-phosphate thymidylyltransferase (RmlA), the first enzyme in the pathway, typically exists as a homotetramer. nih.govrcsb.org The crystal structure of RmlA from Pseudomonas aeruginosa reveals that the monomer consists of three functional subdomains, including a dimerization subdomain that is unique to RmlA-like enzymes. nih.gov The second enzyme, dTDP-D-glucose 4,6-dehydratase (RmlB), functions as a homodimer. jmb.or.krresearchgate.net Size-exclusion chromatography of RmlB from Salmonella enterica suggested a molecular weight corresponding to a dimeric state, which is a common assembly for NDP-D-glucose 4,6-dehydratases. researchgate.net The monomer units associate primarily through hydrophobic interactions involving a four-helix bundle. researchgate.net Further down the pathway, RmlD, the dTDP-6-deoxy-L-lyxo-4-hexulose reductase, displays remarkable variability in its oligomeric state across different species, with reports of monomers, trimers, and even 24-mers. wellcomeopenresearch.org This highlights the diversity in quaternary structures even for enzymes catalyzing the same reaction.

Conformational changes induced by the binding of substrates, cofactors, or inhibitors are a fundamental aspect of enzyme catalysis. purdue.edureddit.com In the case of dTDP-D-glucose processing enzymes, these changes are essential for positioning catalytic residues correctly and stabilizing transition states. For example, the binding of dTDP-D-glucose to RmlB induces significant conformational shifts. A comparison of the apo-enzyme structure with substrate-bound forms reveals that a flexible loop closes over the active site upon substrate binding. nih.gov This "closed" conformation sequesters the active site from the solvent and brings key residues into proximity with the substrate for catalysis.

A particularly noteworthy conformational change occurs in the NAD+/NADH cofactor bound to RmlB. Structural studies of an abortive complex of Streptococcus suis RmlB with the substrate analog dTDP-xylose captured the cofactor in the reduced NADH state. rcsb.orgacs.org The dihydropyridine ring of this trapped NADH was distorted into a high-energy "boat" conformation, in contrast to the typical flat ring of NAD+. rcsb.orgacs.org This strained conformation is stabilized by an internal hydrogen bond and is believed to fine-tune the redox potential of the cofactor, facilitating the hydride transfer steps central to the enzyme's mechanism. rcsb.org

The third enzyme, RmlC, which catalyzes a complex double epimerization, also undergoes a major conformational change during its reaction cycle. nih.gov The substrate itself must adopt a high-energy twist-boat conformation to fit within the active site, a transformation stabilized by the enzyme. nih.gov Similarly, the regulatory enzyme RmlA exhibits subtle but important conformational changes upon binding its allosteric inhibitor, dTDP-L-rhamnose. These changes, though not large-scale, alter the active site and are transmitted to adjacent subunits within the tetramer, providing a structural basis for the feedback inhibition that controls the entire pathway. nih.gov

EnzymeOrganismOligomeric StateKey Conformational ChangesReference(s)
RmlA Pseudomonas aeruginosaHomotetramerSubtle active site loop alterations upon inhibitor (dTDP-L-rhamnose) binding, leading to feedback regulation. nih.gov
RmlB Salmonella enterica, Streptococcus suisHomodimerActive site loop closure upon substrate binding. nih.gov Distortion of the bound NADH cofactor into a high-energy boat conformation. researchgate.netnih.govrcsb.orgacs.org
RmlC Pseudomonas aeruginosaDimerSubstrate undergoes a major conformational change to a twist-boat form within the active site. nih.gov
RmlD VariousMonomer, Dimer, Trimer, 24-merVaries by species; ligand-dependent dimerization has been reported. wellcomeopenresearch.org

Site-Directed Mutagenesis and Rational Design Approaches for Mechanism Elucidation

Site-directed mutagenesis has been a pivotal tool for dissecting the catalytic mechanisms of dTDP-D-glucose-interacting enzymes. researchgate.netnih.gov By systematically replacing specific amino acid residues within the active site and observing the functional consequences, researchers have identified key players in substrate binding, acid-base catalysis, and redox chemistry. This detailed mechanistic understanding, grounded in structural data, has in turn fueled rational design approaches for the development of specific enzyme inhibitors. mit.edunih.govmit.edu

For dTDP-D-glucose 4,6-dehydratase (RmlB), mutagenesis studies have been particularly illuminating. Based on structural models, several conserved residues in the active site of Escherichia coli RmlB were targeted. nih.gov One group of residues, including Asp135, Glu136, and Tyr301, is located near the substrate's pyranose ring binding pocket. nih.gov Mutation of these residues typically resulted in a significant decrease in catalytic efficiency, confirming their importance. nih.gov Specifically, Asp135 was identified as the key acid catalyst for the dehydration step. Interestingly, mutating Asp135 to asparagine or alanine (B10760859) not only reduced activity but also altered the reaction mechanism from a concerted dehydration to a stepwise process, suggesting the residue also plays a role in controlling the conformation of the substrate intermediate. nih.gov Other studies on RmlB have identified a catalytic triad (B1167595) (Thr133, Tyr167, and Lys171 in S. Typhimurium) as crucial for the enzyme's function. frontiersin.org In another study, mutation of His-79 to leucine (B10760876) in dTDP-D-glucose 4,6-dehydratase resulted in an inactive protein, indicating its direct participation in the reaction mechanism. koreascience.krresearchgate.net

Similar approaches have been applied to other enzymes in the pathway. For RmlC from Group A Streptococcus, site-directed mutagenesis identified His76 and Lys82 as critical catalytic residues for its complex epimerase activity. nih.gov The study of RmlA has also benefited from mutagenesis, helping to confirm the roles of residues involved in binding the substrates glucose-1-phosphate and dTTP, and the allosteric inhibitor dTDP-L-rhamnose. nih.gov

The detailed structural and mechanistic knowledge gained from these studies provides a solid foundation for the rational design of inhibitors. nih.gov Since the dTDP-L-rhamnose pathway is essential for many pathogenic bacteria but absent in humans, its enzymes are attractive targets for novel antibiotics. researchgate.netnih.gov Rational design efforts have focused on creating mechanism-based inhibitors—molecules that mimic the substrate at various stages of the reaction. mit.edumit.edu For instance, knowing the precise roles of Tyr167 and Lys171 in RmlB allows for the design of compounds that can form specific interactions with these residues, potentially blocking the active site and inhibiting enzyme function. frontiersin.org The structural information on how the final product, dTDP-L-rhamnose, binds to and inhibits RmlA provides a direct blueprint for designing potent competitive inhibitors that could shut down the entire biosynthetic pathway. nih.gov

EnzymeOrganismResidue MutatedEffect on FunctionConclusionReference(s)
RmlB Escherichia coliD135A / D135NDrastic decrease in catalytic efficiency; altered mechanism from concerted to stepwise dehydration.Asp135 is the critical acid catalyst and controls substrate conformation. nih.govnih.gov
RmlB Escherichia coliE136Q~100-fold decrease in catalytic efficiency.Glu136 is important for catalysis. nih.gov
RmlB S. TyphimuriumY167FStudied as part of a key catalytic motif.Tyr167 is a key catalytic residue. frontiersin.org
RmlB (General)H79LInactive protein.His-79 participates directly in the reaction mechanism. koreascience.krresearchgate.net
RmlC Streptococcus pyogenesH76ALoss of function.His76 is a critical catalytic residue. nih.gov
RmlC Streptococcus pyogenesK82ALoss of function.Lys82 is a critical catalytic residue. nih.gov

Biological Roles and Functional Implications of Dtdp L Glucose Derived Glycoconjugates

Incorporation into Microbial Cell Surface Polysaccharides

The activated sugar nucleotide, dTDP-L-rhamnose, derived from dTDP-L-glucose, is a fundamental component of many bacterial cell surface polysaccharides. researchgate.netoup.comnih.gov These structures are critical for the bacterium's survival and interaction with its surroundings.

O-Antigen Biosynthesis in Gram-Negative Bacteria

In many Gram-negative bacteria, such as Salmonella enterica and Escherichia coli, L-rhamnose is a common and immunodominant component of the O-antigen portion of lipopolysaccharide (LPS). frontiersin.orgbiorxiv.org The O-antigen is a long polysaccharide chain that extends from the outer membrane and is a major determinant of the bacterium's serotype. biorxiv.org The biosynthesis of the O-antigen is a complex process often involving the Wzx/Wzy-dependent pathway, where repeating oligosaccharide units are assembled on a lipid carrier on the cytoplasmic side of the inner membrane, flipped to the periplasmic side, and then polymerized. researchgate.net

The synthesis of dTDP-L-rhamnose is catalyzed by a set of enzymes encoded by the rml (or rfb) gene cluster. asm.orgnih.gov For instance, in Salmonella Typhimurium, the enzymes RfbB and RffG, both dTDP-glucose 4,6-dehydratases, are involved in the synthesis of dTDP-L-rhamnose for O-antigen and enterobacterial common antigen (ECA) biosynthesis, respectively. frontiersin.org Disruption of these pathways can lead to an altered LPS profile and affect the structural integrity of the outer membrane. frontiersin.orgbiorxiv.org Studies on Salmonella enterica have shown that the genes for the dTDP-L-rhamnose pathway exhibit significant genetic variation, which may be related to the evolution of different O-antigen structures and the horizontal transfer of these gene clusters between bacterial species. nih.gov

Capsular Polysaccharide and Extracellular Polymeric Substance (EPS) Assembly

Beyond the O-antigen, dTDP-L-rhamnose is also a constituent of capsular polysaccharides (CPS) and extracellular polymeric substances (EPS) in various bacteria. nih.gov These structures form a protective layer around the bacterial cell and are involved in a multitude of functions. In some streptococcal species, which lack wall teichoic acids, rhamnose-containing cell wall polysaccharides are the functional equivalents and can constitute a significant portion of the cell wall mass. biorxiv.org

In the opportunistic pathogen Pseudomonas aeruginosa, L-rhamnose is a component of the Psl exopolysaccharide, which is crucial for biofilm formation. researchgate.net The synthesis of the necessary sugar nucleotide precursors, including dTDP-L-rhamnose, is essential for Psl production. researchgate.net Similarly, in the marine bacterium Vibrio vulnificus, genes for dTDP-L-rhamnose biosynthesis are part of a large locus responsible for the production of a capsular polysaccharide that has been implicated in virulence. asm.org The production of EPS, which can be influenced by the availability of carbon sources like glucose, is a key factor in the formation of biofilms by many bacterial species. pjoes.commdpi.comfrontiersin.org

Contribution to Microbial Physiology and Ecology

The glycoconjugates derived from this compound have profound effects on the fundamental biology of microorganisms, influencing their structural integrity and their ability to thrive in diverse ecological niches.

Cell Envelope Integrity and Stress Response

The cell envelope is a critical barrier that protects the bacterium from environmental insults. The polysaccharides synthesized from dTDP-L-rhamnose are integral to maintaining the integrity of this envelope. biorxiv.org In Salmonella Typhimurium, the loss of both O-antigen and ECA, due to mutations in the dTDP-glucose 4,6-dehydratase genes, leads to increased sensitivity to bile and certain antibiotics that target the cell wall. frontiersin.orgnih.gov This suggests that these rhamnose-containing polysaccharides are vital for resisting specific environmental stresses.

Disruptions in the biosynthesis of these surface structures can trigger envelope stress responses. frontiersin.org For example, the accumulation of intermediates in the O-antigen and ECA biosynthetic pathways can lead to the sequestration of the lipid carrier undecaprenyl phosphate (B84403), which in turn can compromise peptidoglycan synthesis and cell wall integrity, leading to morphological defects. frontiersin.org In mycobacteria, the rhamnose-containing linker unit that connects arabinogalactan (B145846) to peptidoglycan is essential for cell wall integrity and viability. oup.com

Biofilm Formation and Adhesion Mechanisms

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). pjoes.com The ability to form biofilms is a key survival strategy for many bacteria, allowing them to adhere to surfaces and resist antimicrobial agents. Polysaccharides containing L-rhamnose, derived from this compound, are often important components of the biofilm matrix. researchgate.net

In Pseudomonas aeruginosa, the Psl exopolysaccharide, which contains L-rhamnose, plays a critical role in the initial attachment phase of biofilm formation and in cell-to-cell interactions within the mature biofilm. researchgate.net Similarly, in Staphylococcus epidermidis, glucose has been shown to enhance biofilm formation, highlighting the role of sugar metabolism in this process. The production of EPS, and thus the capacity for biofilm formation, can be influenced by environmental factors such as the availability of carbon sources like glucose. pjoes.commdpi.com Adhesion to surfaces, the first step in biofilm formation, can also be mediated by these surface polysaccharides. researchgate.net

Modulation of Host-Microbe Interactions in Model Systems

The O-antigen of Gram-negative bacteria is a major target for the host's adaptive immune system, and variation in its structure allows bacteria to evade host defenses. biorxiv.org The presence of L-rhamnose in these structures is often critical for their immunogenicity. In pathogenic bacteria, the loss of these surface polysaccharides can lead to a decrease in virulence. frontiersin.orgnih.govbiorxiv.org For example, a Salmonella Typhimurium mutant unable to synthesize O-antigen and ECA is less proficient at colonizing host tissues and is attenuated in infection models. biorxiv.org

In the context of plant-microbe interactions, bacterial surface polysaccharides can also play a crucial role. In the nitrogen-fixing bacterium Azospirillum brasilense, a mutant with altered LPS due to a disruption in the dTDP-rhamnose biosynthesis pathway showed changes in root colonization. oup.com During interactions between plants and pathogenic bacteria, there is often a competition for sugars at the host-pathogen interface, and bacterial surface components can influence this process. frontiersin.org

Furthermore, the biosynthesis of dTDP-L-rhamnose is considered a potential target for the development of new antimicrobial agents, as this pathway is essential for the viability and virulence of many pathogenic bacteria but is absent in humans. nih.govnih.govresearchgate.net

Immune System Evasion Strategies

Bacteria have evolved sophisticated mechanisms to evade the host immune system, and cell surface glycans are central to these strategies. Glycoconjugates containing L-rhamnose, derived from the dTDP-D-glucose pathway, are key components of these defensive shields. glycodepot.com

The O-antigen portion of lipopolysaccharide (LPS) in Gram-negative bacteria is a prime example. This long polysaccharide chain extends from the bacterial surface and provides a physical barrier. Its structural diversity, often incorporating L-rhamnose, is crucial for creating a "serotype" that the host's immune system may not recognize, particularly if it has developed immunity to other serotypes. This antigenic variation helps bacteria to avoid antibody-mediated clearance.

Furthermore, these surface polysaccharides can mask underlying pathogen-associated molecular patterns (PAMPs), such as peptidoglycan or other membrane components, preventing their recognition by host pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). By blocking this initial step of innate immune recognition, the bacterium can delay or prevent the mounting of an effective inflammatory and adaptive immune response. In some cases, bacterial capsules, which can be composed of rhamnose-containing polysaccharides, exhibit anti-phagocytic properties, directly inhibiting their engulfment by immune cells like macrophages and neutrophils. The biosynthesis of these crucial surface structures is thus a key strategy for immune evasion. glycodepot.comresearchgate.net

Role in Bacterial Virulence and Pathogenesis in Experimental Models

The biosynthesis pathway that produces dTDP-L-rhamnose from dTDP-D-glucose is critical for the virulence and viability of numerous human pathogens. nih.govnih.govbiorxiv.org Experimental models involving the genetic disruption of this pathway have consistently demonstrated a significant reduction in pathogenicity. The enzymes RmlA, RmlB, RmlC, and RmlD catalyze the four-step conversion of glucose-1-phosphate and dTTP to dTDP-L-rhamnose. researchgate.netfrontiersin.org The disruption of these genes, particularly rmlB, rmlC, and rmlD, has been shown to attenuate virulence. oup.comresearchgate.net

For instance, in Streptococcus pyogenes (Group A Streptococcus), the rhamnose-containing Group A Carbohydrate (GAC) is a major cell wall component and a critical virulence factor. nih.govresearchgate.net Studies have shown that inhibiting the enzymes RmlB (dTDP-glucose-4,6-dehydratase) or RmlC (dTDP-4-keto-6-deoxyglucose-3,5-epimerase) disrupts the synthesis of the GAC, impairing bacterial viability and virulence. nih.govnih.gov Similarly, this pathway is essential for the integrity of the cell wall in Mycobacterium tuberculosis, making it a target for anti-mycobacterial drug development. nih.gov In Pseudomonas aeruginosa, L-rhamnose is a component of the O-antigen and is implicated in motility and biofilm formation, both of which are important for its pathogenic lifestyle. oup.com

The table below summarizes key research findings on the role of this pathway in bacterial virulence from various experimental models.

PathogenGene/Enzyme DisruptedExperimental Model/ObservationImplication in Virulence
Streptococcus pyogenesRmlB, RmlCHeterologous expression in S. mutans and in vitro enzyme assays. nih.govConfirmed enzymes are critical for dTDP-L-rhamnose biosynthesis, which is essential for producing the rhamnose polysaccharide cell wall. nih.gov
Streptococcus mutansrml genesGene deletion studies. researchgate.netInhibition of cell-wall polysaccharide synthesis, affecting cell viability. researchgate.net
Mycobacterium tuberculosisRmlBGene knockout studies. nih.govThe enzyme is essential for the growth of mycobacteria. nih.gov
Pseudomonas aeruginosaRmlCGene deletion studies. chapman.eduDeletion leads to altered lipopolysaccharide (LPS) and defects in flagellum-mediated motility. chapman.edu
Salmonella entericarfbD (RmlD)Studies on phage resistance. researchgate.netThe enzyme is crucial for the synthesis of bacterial LPS, and its absence can confer resistance to certain phages. researchgate.net

Implications in Microbial Resistance Mechanisms (e.g., Antibiotic Resistance via Glycan Modification)

The modification of cell surface glycans is an emerging mechanism of microbial resistance. Glycans derived from the dTDP-D-glucose to dTDP-L-rhamnose pathway contribute to this phenomenon both directly and indirectly. The dense layer of O-antigen polysaccharides on the surface of Gram-negative bacteria can limit the penetration of certain antibiotics, effectively acting as a permeability barrier. researchgate.net

More directly, post-translational modification of bacterial proteins with rhamnose has been identified as a mechanism for establishing antibiotic resistance. In Pseudomonas aeruginosa, the elongation factor P (EF-P) is activated through rhamnosylation, a modification that helps the ribosome translate specific protein sequences. This process has been shown to confer resistance to certain antibiotics that target the ribosome. chapman.edu

Because the dTDP-L-rhamnose biosynthesis pathway is absent in humans but essential for many pathogenic bacteria, its enzymes are considered attractive targets for the development of new antibiotics. nih.govoup.com Inhibiting these enzymes would not only disrupt virulence but could also circumvent existing resistance mechanisms by preventing the synthesis of the protective glycan shield. researchgate.net Research has focused on developing inhibitors against the enzymes of this pathway, such as RmlA and RmlB, as a novel antibacterial strategy. nih.govnih.govacs.org

Enzyme TargetPathogen(s)Rationale for InhibitionPotential Impact on Resistance
RmlA (Glucose-1-phosphate thymidylyltransferase)Pseudomonas aeruginosa, Mycobacterium tuberculosisFirst committed step in the pathway; its inhibition blocks the entire synthesis of L-rhamnose. acs.orgnih.govPrevents formation of rhamnose-containing cell surface structures, potentially increasing susceptibility to other antibiotics and host immune clearance.
RmlB (dTDP-D-glucose 4,6-dehydratase)Streptococcus species, Mycobacterium tuberculosisEssential for bacterial growth and viability in several pathogens. nih.govnih.govInhibition leads to cell wall defects, reducing intrinsic resistance and virulence. nih.gov
RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase)Streptococcus speciesCritical for the production of the rhamnose polysaccharide backbone of the cell wall. nih.govresearchgate.netDisrupts cell wall integrity, leading to bacterial death or attenuation. researchgate.net
RmlD (dTDP-4-dehydrorhamnose reductase)Salmonella entericaFinal step in dTDP-L-rhamnose synthesis, crucial for complete O-antigen formation. researchgate.netLeads to truncated LPS, which can alter virulence and susceptibility to phages and potentially some antibiotics. researchgate.net

Molecular and Genetic Regulation of Dtdp L Glucose Metabolism

Transcriptional Control of Genes within dTDP-L-glucose Pathways (e.g., Operon Regulation)

The genes responsible for the synthesis of dTDP-L-rhamnose from this compound are often organized into operons, allowing for coordinated expression. In many bacteria, including Pseudomonas aeruginosa and Escherichia coli, these genes are designated as rmlA, rmlB, rmlC, and rmlD, encoding glucose-1-phosphate thymidylyltransferase, dTDP-D-glucose 4,6-dehydratase, dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase, and dTDP-4-keto-L-rhamnose reductase, respectively. asm.orgfrontiersin.org

In Pseudomonas aeruginosa, the genes for dTDP-L-rhamnose biosynthesis are arranged in the rmlBDAC operon. microbiologyresearch.orgnih.gov The transcription of this operon is complex, involving multiple promoters. microbiologyresearch.orgnih.gov A significant portion of its expression is controlled by the stationary phase sigma factor σS (RpoS) and the quorum-sensing transcriptional regulator RhlR in conjunction with its autoinducer, C4-HSL. microbiologyresearch.orgnih.govmicrobiologyresearch.org This links the production of dTDP-L-rhamnose, a precursor for rhamnolipid biosynthesis, to cell density and growth phase. microbiologyresearch.orgresearchgate.net The regulation by RhlR involves its binding to an atypical "las box" in the promoter region. microbiologyresearch.orgnih.govmicrobiologyresearch.org

Similarly, in Lactococcus lactis, the genes for dTDP-rhamnose biosynthesis are organized in the rfbACBD operon. asm.org Studies have shown that these genes are essential for the growth of L. lactis. asm.org In Vibrio cholerae, the rml genes are part of the O antigen gene cluster and are typically found in the order rmlBADC. microbiologyresearch.org The arrangement of these genes at the end of the O antigen gene cluster is thought to facilitate the lateral gene transfer of these clusters between different strains. microbiologyresearch.org

The table below summarizes the organization of dTDP-L-rhamnose biosynthesis genes in different bacteria.

BacteriumGene OrganizationRegulatory Factors
Pseudomonas aeruginosarmlBDAC operonRhlR, σS
Lactococcus lactisrfbACBD operonEssential for growth
Vibrio choleraermlBADC in O antigen clusterFacilitates lateral gene transfer
Streptococcus mutansrmlA, C, B locusInvolved in serotype antigen formation

Post-Transcriptional and Post-Translational Regulatory Mechanisms

While transcriptional control is a primary mode of regulation, post-transcriptional and post-translational mechanisms also play a role in modulating the flux through the this compound pathway. Post-transcriptional regulation can occur through mechanisms such as the action of small RNAs (sRNAs) that can affect mRNA stability and translation. For instance, in E. coli, the sRNA SgrS, regulated by the transcriptional activator SgrR, is involved in the response to glucose-phosphate stress by downregulating the ptsG mRNA, which encodes a glucose transporter. researchgate.net While not directly acting on the this compound pathway, this illustrates a mechanism by which bacteria can control the influx of glucose, the ultimate precursor for this compound.

Post-translational modifications of the enzymes in the pathway can also influence their activity. Phosphorylation, acetylation, and other modifications can alter enzyme kinetics, stability, or protein-protein interactions. frontiersin.orgfrontiersin.org For example, in many metabolic pathways, the acetylation of enzymes can coordinate carbon source utilization and metabolic flux. frontiersin.org While specific examples of post-translational modifications directly regulating the enzymes of the this compound pathway are not extensively detailed in the provided context, the general principles of metabolic regulation suggest their likely involvement. nih.govmdpi.com

Allosteric Regulation of Key Enzymes (e.g., RmlA inhibition by dTDP-L-rhamnose)

A critical and well-studied aspect of the regulation of this compound metabolism is the allosteric feedback inhibition of the first enzyme in the pathway, glucose-1-phosphate thymidylyltransferase (RmlA). acs.orgnih.gov RmlA catalyzes the condensation of glucose-1-phosphate and dTTP to form dTDP-D-glucose. acs.orgnih.gov The final product of the pathway, dTDP-L-rhamnose, acts as an allosteric inhibitor of RmlA, effectively controlling the metabolic flux into the pathway. acs.orgnih.govacs.org

This feedback inhibition has been shown to be both competitive and non-competitive. nih.gov Structural studies of RmlA from P. aeruginosa have revealed that the enzyme is a homotetramer with distinct active and allosteric sites. acs.orgnih.gov dTDP-L-rhamnose binds to an allosteric site located at the interface between monomers, remote from the active site. acs.orgacs.org This binding induces a conformational change that prevents the enzyme from adopting the conformation necessary for its catalytic activity. acs.orgresearchgate.net Interestingly, inhibitors that bind to this allosteric site can act as competitive inhibitors with respect to the substrate glucose-1-phosphate, highlighting a novel mechanism of allosteric control. acs.orgacs.org

The sensitivity of RmlA to inhibition by dTDP-L-rhamnose and its analogs varies across different bacterial species. acs.org This suggests that the allosteric regulation has been fine-tuned during evolution to meet the specific metabolic needs of each organism. acs.org

The table below details the kinetic parameters of RmlA inhibition.

EnzymeInhibitorType of InhibitionKi/IC50
P. aeruginosa RmlAdTDP-L-rhamnoseCompetitive and Non-competitiveKi = 22 µM
P. aeruginosa RmlAInhibitor 8aCompetitive (vs. G1P)IC50 = 0.073 µM

Genomic and Metagenomic Analysis for Pathway Discovery and Evolution

Genomic and metagenomic analyses have become powerful tools for discovering and understanding the evolution of this compound and dTDP-L-rhamnose biosynthetic pathways in a wide range of organisms. frontiersin.orgnih.gov By sequencing and comparing the genomes of different bacteria, researchers can identify gene clusters encoding the enzymes of this pathway. microbiologyresearch.orgresearchgate.net For example, genomic analysis of Clostridium perfringens strains has revealed differences in their carbohydrate biosynthetic pathways, including the one for dTDP-β-L-rhamnose. unl.edu

Metagenomic studies, which involve the analysis of genetic material recovered directly from environmental samples, have further expanded our knowledge of the diversity and distribution of these pathways. frontiersin.orgnih.gove-dmj.org For instance, metagenomic analysis of hot spring microbial communities has identified the genes for dTDP-glucose biosynthesis. nih.gov Similarly, a comparative metagenomic analysis of siboglinid tubeworm symbionts identified the rfbABCD genes for dTDP-L-rhamnose biosynthesis in several symbiont genomes. frontiersin.org

These large-scale genomic and metagenomic approaches not only help in identifying novel pathway variants but also provide insights into the evolutionary history of these genes. microbiologyresearch.orgfrontiersin.org The variation in gene order, sequence, and regulatory elements across different species sheds light on processes like horizontal gene transfer and adaptive evolution that have shaped these important metabolic pathways. microbiologyresearch.org

Advanced Methodologies for Investigating Dtdp L Glucose and Its Metabolism

Analytical Techniques for dTDP-L-glucose and Derived Glycans

A suite of powerful analytical techniques is indispensable for the qualitative and quantitative analysis of this compound and the glycans derived from it. These methods offer high sensitivity and specificity, which are crucial for distinguishing between structurally similar nucleotide sugars present in complex biological mixtures. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its metabolic intermediates. georgefox.edunih.gov Anion-exchange chromatography is frequently employed, separating nucleotide sugars based on their charge. georgefox.edu For instance, in the analysis of the enzymatic synthesis of dTDP-L-rhamnose, HPLC with an anion-exchange column can effectively separate the substrate dTDP-D-glucose, the intermediate dTDP-4-keto-6-deoxy-D-glucose, and the final product dTDP-L-rhamnose. georgefox.edu The retention times for these compounds under specific isocratic conditions with an ammonium (B1175870) dipotassium (B57713) phosphate (B84403) buffer have been reported as 8.4 min, 9.5 min, and 6.0 min, respectively. georgefox.edu The eluted compounds are typically detected by their UV absorbance at 254 nm. georgefox.edu

CompoundRetention Time (min)Detection Wavelength (nm)
dTMP3.1254
dTDP-L-rhamnose6.0254
dTDP-glucose8.4254
dTDP-4-keto-6-deoxy-D-glucose9.5254
dTDP12.5254
dTTP90.0254

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides an even more powerful tool for the analysis of dTDP-sugars. researchgate.net LC-MS/MS, particularly in negative-ion mode, offers excellent selectivity and sensitivity. researchgate.net Collisionally induced dissociation of the pseudomolecular ion of dTDP-sugars characteristically produces a prominent daughter ion with a mass-to-charge ratio (m/z) of 321, corresponding to thymidine (B127349) monophosphate (TMP). researchgate.net This allows for selective screening of dTDP-sugar intermediates through precursor ion scans or highly sensitive quantification using multiple reaction monitoring (MRM). researchgate.net LC-ESI-MS/MS methods have been developed to identify and quantify various sugar nucleotides, including dTDP-L-rhamnose, with detection limits in the picomole range. doi.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of this compound and its derivatives. georgefox.eduoup.com Following purification, typically by HPLC, both ¹H-NMR and ¹³C-NMR are used to confirm the identity and structure of the synthesized compounds. georgefox.edu For example, the structure of enzymatically synthesized dTDP-L-rhamnose has been unequivocally confirmed using 500 MHz ¹H-NMR and ¹³C-NMR. georgefox.edu The chemical shifts and coupling constants obtained from these spectra provide detailed information about the stereochemistry of the sugar moiety. georgefox.edunih.gov For instance, the coupling constants can confirm the equatorial and axial orientations of the protons on the rhamnose ring, solidifying the structural assignment. georgefox.edu Homo- and hetero-nuclear experiments like COSY, HMQC, and HMBC are also employed to assign all proton and carbon signals unambiguously. researchgate.net

Capillary electrophoresis (CE) has emerged as a superior method to HPLC for the analysis of nucleotides and nucleotide sugars in complex cell extracts due to its high separation efficiency and insensitivity to the sample matrix. nih.govresearchgate.net CE combined with UV detection at 260 nm allows for the separation and quantification of structurally very similar nucleotides and nucleotide sugars. nih.gov The use of a borate (B1201080) buffer and dynamic coating of the capillary can enhance resolution and ensure high reproducibility of migration times, which is critical for unambiguous compound identification. nih.govresearchgate.net This technique has been successfully applied to identify and quantify sugar nucleotides in CHO cell extracts. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization [2, 8, 12, 24, 25, 34]

Enzymatic Assays and Reaction Monitoring Techniques

The investigation of this compound metabolism heavily relies on enzymatic assays to characterize the activity of the enzymes involved in its biosynthesis and modification. These assays are crucial for determining kinetic parameters, substrate specificity, and for screening potential inhibitors. asm.orgnih.gov

A common approach involves monitoring the enzymatic reaction over time by taking samples at various intervals and analyzing them using HPLC. georgefox.edunih.gov This allows for the observation of the decrease in substrate and the concomitant increase in the product. georgefox.edunih.gov For example, the activity of dTDP-D-glucose 4,6-dehydratase can be assayed by monitoring the formation of dTDP-4-keto-6-deoxy-D-glucose. jmb.or.kr This product exhibits a characteristic absorbance at 318 nm after treatment with sodium hydroxide, providing a basis for a spectrophotometric assay. jmb.or.kr

Coupled enzyme assays are also widely used. For instance, the entire dTDP-L-rhamnose biosynthesis pathway can be monitored by coupling the reactions of RmlB, RmlC, and RmlD and measuring the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm. asm.orgnih.gov This continuous spectrophotometric assay is particularly useful for high-throughput screening of inhibitors against the pathway enzymes. asm.org Colorimetric assays have also been developed, such as the one for D-glucose-1-phosphate thymidylyltransferase (RmlA), which measures the release of pyrophosphate. nih.gov These microtiter plate-based assays are well-suited for high-throughput screening applications. nih.govnih.gov

EnzymeAssay PrincipleDetection Method
dTDP-D-glucose 4,6-dehydratase (RmlB)Formation of alkali-labile productSpectrophotometry (318 nm)
dTDP-L-rhamnose pathway (RmlB, C, D)NADPH oxidationSpectrophotometry (340 nm)
D-glucose-1-phosphate thymidylyltransferase (RmlA)Pyrophosphate releaseColorimetry

Genetic Engineering and Synthetic Biology Approaches

Genetic engineering and synthetic biology have provided powerful tools to study and manipulate the metabolic pathways involving this compound. These approaches allow for the elucidation of gene function, the reconstruction of biosynthetic pathways, and the engineered production of valuable compounds. acs.orgresearchgate.net

The functions of genes involved in this compound metabolism are often investigated through gene knockout, complementation, and overexpression studies in model organisms like Escherichia coli and Salmonella Typhimurium. frontiersin.orgbiorxiv.org For example, generating single and double deletion mutants of rfbB and rffG, which both encode dTDP-glucose 4,6-dehydratase, has been instrumental in understanding their roles in lipopolysaccharide (LPS) and enterobacterial common antigen (ECA) biosynthesis in S. Typhimurium. frontiersin.orgbiorxiv.org The functional loss of these genes leads to observable phenotypes such as altered colony morphology and increased sensitivity to certain antibiotics, demonstrating their importance in maintaining the integrity of the bacterial cell wall. frontiersin.orgbiorxiv.org

Complementation studies, where a functional copy of a deleted gene is reintroduced, are used to confirm that the observed phenotype is a direct result of the gene knockout. nih.gov For instance, the function of the rmlB and rmlC genes from Streptococcus pyogenes was confirmed by their ability to functionally replace their homologs in a heterologous Streptococcus mutans expression system. nih.govbiorxiv.org

Overexpression of biosynthetic genes in a host organism like E. coli is a common strategy for producing enzymes for in vitro studies and for the preparative synthesis of dTDP-sugars. georgefox.eduoup.com By cloning the genes for the entire dTDP-L-rhamnose biosynthetic pathway into expression vectors, researchers can produce the necessary enzymes in large quantities. georgefox.edu This has enabled the in vitro reconstitution of the pathway for the synthesis of dTDP-L-rhamnose from simple, inexpensive starting materials like dTMP and glucose-1-phosphate. georgefox.eduacs.org

Pathway Engineering for Modified or Novel Glycoconjugate Production

The biosynthesis of deoxythymidine diphosphate-L-glucose (this compound) and its subsequent conversion to other rare sugars, such as dTDP-L-rhamnose, represents a critical pathway for the formation of essential glycoconjugates in many bacteria. portlandpress.com The enzymes involved in these pathways are targets for metabolic engineering to produce modified or entirely new glycoconjugates. frontiersin.org These efforts in "glycodiversification" or "glycorandomization" aim to generate novel natural products with potentially enhanced or new biological activities by altering the sugar moieties attached to a scaffold molecule. researchgate.net

Researchers have successfully engineered enzymatic pathways to achieve efficient, preparative-scale synthesis of dTDP-activated sugars, overcoming the limitations and high cost of chemical synthesis or reliance on expensive substrates like dTDP-D-glucose. georgefox.edufrontiersin.org A common strategy involves combining multiple recombinant enzymes in a "one-pot" reaction to convert simple, inexpensive starting materials into valuable dTDP-sugars. For instance, dTDP-L-rhamnose has been synthesized from dTMP and glucose-1-phosphate by combining six enzymes, including dTDP-glucose synthase and dTDP-glucose 4,6-dehydratase, from various bacterial sources like Escherichia coli and Salmonella enterica. georgefox.edu

Further optimization involves screening for and identifying enzymes with superior catalytic activity from different organisms. frontiersin.org For example, novel RmlABCD enzymes from Saccharothrix syringae have been characterized for the one-pot, four-enzyme synthesis of dTDP-L-rhamnose. frontiersin.org This approach not only improves yield but also simplifies production.

A key strategy in pathway engineering is the reconstitution of biosynthetic pathways in vitro. This allows for detailed study and manipulation of each enzymatic step. In one such example, the pathway for dTDP-L-daunosamine, a sugar found in anticancer anthracyclines, was reconstituted. researchgate.net By replacing a native stereospecific ketoreductase with an enzyme from a different pathway that has opposite stereospecificity, researchers demonstrated the potential for enzymatic synthesis of nucleotide-activated sugars with tailored regio- and stereochemistry. researchgate.net This highlights the modularity of these pathways and their amenability to engineering for the production of novel deoxyhexoses.

The table below summarizes selected research findings on engineered pathways for producing dTDP-sugar derivatives.

Target ProductPrecursorsEngineered Pathway DetailsOrganism Source(s) of EnzymesKey Findings & Yield
dTDP-L-rhamnose dTMP, Glucose-1-phosphateOne-pot synthesis using six recombinant enzymes (TMP kinase, acetate (B1210297) kinase, dTDP-glucose synthase, dTDP-glucose 4,6-dehydratase, dTDP-4-keto-6-deoxy-glucose 3,5-epimerase, dTDP-4-keto-rhamnose reductase). georgefox.eduE. coli, Salmonella enterica, Mesorhizobium lotiAchieved an 82% yield of dTDP-L-rhamnose based on the initial dTMP concentration. georgefox.edu
dTDP-L-rhamnose dTDP-D-glucoseTwo-step synthesis using purified RmlB, followed by RmlC and RmlD. frontiersin.orgSalmonella enterica LT2Established an early enzymatic method for converting the direct precursor. frontiersin.org
dTDP-3-acetamido-3,6-dideoxy-α-D-glucose (dTDP-Quip3N) dTDP-glucose, GlutamateOne-pot reaction with three enzymes (RmlB, QdtA, QdtB). nih.govThermoanaerobacterium thermosaccharolyticum (RmlB), Actinobacillus pleuropneumoniae (QdtA, QdtB)Typical yields were approximately 50% based on the starting amount of dTDP-glucose. nih.gov
dTDP-L-daunosamine (and stereoisomers) dTDP-D-glucoseIn vitro reconstitution of the five-enzyme biosynthetic pathway. researchgate.netDaunorubicin/doxorubicin pathway enzymesIdentified bottlenecks and demonstrated the potential for glycodiversification by swapping a ketoreductase to produce a stereoisomer. researchgate.net
dTDP-Fuc3N / dTDP-Qui3N dTDP-4-keto-6-deoxyglucoseCoupled assays using WlaRG (aminotransferase) with either WlaRA or WlaRB (3,4-ketoisomerases). nih.govCampylobacter jejuni 81116Successfully produced dTDP-3-amino-3,6-dideoxy-d-galactose (dTDP-Fuc3N) or dTDP-3-amino-3,6-dideoxy-d-glucose (dTDP-Qui3N). nih.gov

Glycomics and Proteomics in the Context of this compound Metabolism

Glycomics, the comprehensive study of the full complement of sugars (the glycome) in an organism, and proteomics, the large-scale study of proteins, provide powerful tools for investigating this compound metabolism. wikipedia.org These "omics" approaches are essential for identifying and quantifying the substrates, intermediates, and final products of glycosylation pathways, as well as understanding their effects on protein structure and function. mdpi.comresearchgate.net

Mass spectrometry (MS) is a cornerstone technique in this field due to its high sensitivity, speed, and accuracy, which allow for the direct monitoring of enzyme-catalyzed reactions without the need for chromophoric or radiolabeled substrates. researchgate.netxml-journal.net Electrospray ionization tandem mass spectrometry (ESI-MS/MS), often coupled with high-performance liquid chromatography (HPLC), is particularly valuable. researchgate.netxml-journal.net This combination allows for the separation, identification, and structural characterization of dTDP-sugars and their derivatives. For example, ESI-MS has been used to identify reaction products and intermediates in the engineered synthesis of dTDP-L-rhamnose and dTDP-Quip3N by detecting their specific mass-to-charge ratios (m/z). georgefox.edunih.gov

The detailed structural information provided by tandem mass spectrometry (MS/MS) is crucial for confirming the identity of enzymatic products. researchgate.netxml-journal.net By inducing fragmentation of a selected ion and analyzing the resulting fragment ions, researchers can elucidate the structure of the molecule. This method was used to characterize the enzymatic products in the biosynthetic pathway of dTDP-L-rhamnose in E. coli, with results that were in good agreement with traditional HPLC and NMR analysis. researchgate.netxml-journal.net

Integrated glycoproteomic and proteomic analyses can reveal how changes in nucleotide sugar metabolism affect the glycosylation of specific proteins. In one study, an integrated approach was used to characterize alterations in N-glycosylation induced by 2-Deoxy-D-glucose (2DG), a glucose metabolism inhibitor. mdpi.com This research identified over 1,700 site-specific glycoforms and demonstrated that 2DG treatment broadly affected the N-glycoproteome, particularly high-mannose type glycans. mdpi.com Although not focused specifically on this compound, this methodology is directly applicable to understanding how the availability of dTDP-derived sugars influences the glycosylation patterns of cellular proteins. Such analyses can link changes in the glycome to cellular functions and disease states, as demonstrated in studies of diabetic retinopathy where serum glycoproteomic changes were identified. mdpi.com

The table below details the advanced analytical methodologies used in the investigation of this compound and related metabolic pathways.

MethodologyApplicationAnalyte(s)Key Findings & Advantages
High-Performance Liquid Chromatography (HPLC) Monitoring reaction progress and product purification. georgefox.edudTMP, dTDP, dTTP, dTDP-glucose, dTDP-4-keto-6-deoxy-D-glucose, dTDP-L-rhamnose. georgefox.eduAllows for separation and quantification of various nucleotides and nucleotide sugars based on retention times. georgefox.edu
Electrospray Ionization Mass Spectrometry (ESI-MS) Identification and confirmation of reaction products. nih.govresearchgate.netdTDP-sugar intermediates, dTDP-L-rhamnose, dTDP-Quip3N. georgefox.edunih.govRapid, sensitive, and accurate characterization of enzymatic products by determining their mass-to-charge ratio. researchgate.netxml-journal.net
Tandem Mass Spectrometry (ESI-MS/MS) Detailed structural characterization of enzymatic products. researchgate.netxml-journal.netdTDP-L-rhamnose and its biosynthetic intermediates. researchgate.netxml-journal.netProvides structural elucidation through controlled fragmentation, confirming molecular identity without requiring large sample amounts. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural identification of purified products. georgefox.eduPurified dTDP-L-rhamnose. georgefox.eduProvides unambiguous structural confirmation of the final synthesized product. georgefox.edu
Integrated Glycoproteomics and Proteomics Characterizing global changes in protein glycosylation resulting from altered sugar metabolism. mdpi.comN-glycopeptides, proteins. mdpi.comReveals site-specific alterations in glycosylation and cascading impacts on the entire proteome. mdpi.com
Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) Focused metabolomic study of sugar nucleotides. researchgate.netSugar-nucleotide intermediates. researchgate.netOffers unique selectivity for discriminating between closely related sugar-nucleotide isomers, aiding in pathway elucidation. researchgate.net

Perspectives and Future Directions in Dtdp L Glucose Research

Discovery of Novel Biosynthetic Routes and Glycoconjugates Involving L-glucose

While the canonical pathways for the biosynthesis of activated deoxy sugars like dTDP-L-rhamnose from dTDP-D-glucose are well-established in many bacteria, the full diversity of L-glucose metabolism and its incorporation into glycoconjugates remains an active area of research. oup.com The discovery of alternative or modified biosynthetic routes in various organisms could reveal novel enzymatic functions and metabolic capabilities.

For instance, research has elucidated the pathway for dTDP-L-epivancosamine biosynthesis, which starts from the common intermediate dTDP-4-oxo-6-deoxy-D-glucose. frontiersin.org Similarly, the biosynthesis of TDP-L-megosamine from the same precursor involves a unique set of five enzymatic steps. nih.gov The identification of such pathways highlights the modularity and adaptability of sugar metabolism in nature. Future efforts will likely focus on genome mining and functional characterization of putative enzyme-encoding genes from diverse microbial sources to uncover new pathways. This could lead to the identification of novel glycoconjugates with unique biological activities, expanding our understanding of the roles of L-sugars in nature. The discovery of an L-glucose catabolic pathway in Paracoccus species, which involves the oxidation of L-glucose, suggests the existence of unique evolutionary origins for these pathways. nih.gov

Biotechnological and Chemoenzymatic Synthesis of L-glucose-Containing Glycans

The production of complex glycans containing L-glucose is a significant challenge due to the sugar's rarity and the stereochemical complexity of glycosidic bond formation. Biotechnological and chemoenzymatic approaches offer promising solutions to overcome these hurdles. These methods combine the specificity of enzymes with the flexibility of chemical synthesis to produce well-defined glycoconjugates. rsc.orgrsc.org

Chemoenzymatic strategies have been successfully employed for the synthesis of various glycans, including those containing L-fucose, a structurally related deoxy sugar. pnas.orgacs.org These approaches often involve the enzymatic synthesis of the activated sugar donor, such as GDP-L-fucose, which is then used by a glycosyltransferase to attach the sugar to an acceptor molecule. pnas.org Similar strategies can be adapted for the synthesis of L-glucose-containing glycans. The development of one-pot, multi-enzyme systems allows for the efficient conversion of simple precursors into complex sugar nucleotides. frontiersin.org Future research will likely focus on expanding the toolbox of enzymes with desired specificities and improving the efficiency and scalability of these synthetic routes. This will facilitate the production of sufficient quantities of L-glucose-containing glycans for detailed biological and pharmacological studies. nih.gov

Exploration of dTDP-L-glucose Metabolism in Underexplored Biological Systems (e.g., nematodes)

While much of the research on this compound biosynthesis has focused on bacteria, recent studies have revealed the presence of this pathway in other organisms, including nematodes. In Caenorhabditis elegans, a biosynthetic pathway for dTDP-rhamnose has been identified and shown to be highly conserved across nematode species. nih.govnih.gov This pathway is upregulated during molting, suggesting a crucial role for rhamnose-containing glycans in cuticle formation or surface coat synthesis. nih.govnih.gov

Further investigation into the metabolism of this compound and its derivatives in nematodes and other underexplored biological systems is warranted. This could uncover unique physiological roles for L-glucose-containing glycans in development, immunity, and host-parasite interactions. For example, high glucose concentrations have been shown to impact fat metabolism and development in C. elegans. e-century.us Understanding the regulation and function of these pathways in different organisms could provide insights into fundamental biological processes and may reveal novel targets for controlling parasitic nematode infections. The identification of genes involved in glycosylation in C. elegans that confer resistance to bacterial pathogens highlights the importance of these pathways in host defense. oup.com

Development of Research Probes and Specific Inhibitors Targeting this compound Biosynthesis for Mechanistic Studies

To dissect the intricate mechanisms of this compound biosynthetic pathways and their roles in cellular processes, the development of specific molecular tools is essential. These tools include research probes for tracking metabolic flux and specific inhibitors for targeted enzyme inhibition.

The synthesis of mechanism-based inhibitors for enzymes in the dTDP-L-rhamnose pathway, such as dTDP-D-glucose 4,6-dehydratase (RmlB), has been a focus of research. mit.edu These inhibitors are designed to mimic substrates at different stages of the enzymatic reaction. mit.edu The identification of small molecule inhibitors through screening of chemical libraries has also yielded promising lead compounds. nih.gov For example, the compound Ri03 was found to inhibit the growth of several pathogenic bacteria by targeting the dTDP-L-rhamnose biosynthesis pathway. nih.govbiorxiv.org The development of high-throughput screening assays is crucial for the discovery of new inhibitors. nih.gov Future work will involve the rational design and synthesis of more potent and selective inhibitors, as well as fluorescently labeled substrate analogs to serve as research probes. These tools will be invaluable for detailed mechanistic studies of the enzymes involved and for validating these pathways as potential drug targets. embopress.org

Computational and Bioinformatic Approaches for Pathway Prediction, Enzyme Evolution, and Structure-Function Relationship Analysis

Computational and bioinformatic tools have become indispensable in the study of metabolic pathways. These approaches enable the prediction of biosynthetic pathways from genomic data, facilitate the study of enzyme evolution, and provide insights into the structure-function relationships of key enzymes. nih.gov

Bioinformatic analysis of gene clusters has been instrumental in identifying the genes responsible for the biosynthesis of specific glycans. biorxiv.org For example, the biosynthetic pathway for dTDP-L-rhamnose can often be identified by the presence of the rmlA, rmlB, rmlC, and rmlD genes in a cluster. koreascience.kr Homology modeling and structural analysis of enzymes in the this compound pathway have provided a basis for understanding their catalytic mechanisms and for designing inhibitors. nih.govwisc.edu Furthermore, directed evolution techniques, guided by computational predictions, can be used to engineer enzymes with altered substrate specificities or enhanced catalytic activities. pnas.org The integration of computational and experimental approaches will continue to accelerate the discovery and characterization of novel this compound-related pathways and enzymes. This synergy will be crucial for harnessing the biosynthetic potential of these systems for various biotechnological applications.

Q & A

Q. How can multi-omics data integration elucidate metabolic flux through this compound pathways?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map pathway activity. Tools like Escher-Trace or MetaboAnalyst visualize flux distributions. Isotope tracing with ¹³C-glucose tracks carbon flow through this compound intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.